3-(4-Nitrophenoxy)-benzenemethanol
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Overview
Description
3-(4-Nitrophenoxy)-benzenemethanol is an organic compound that features a nitrophenyl group attached to a benzenemethanol moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenoxy)-benzenemethanol typically involves the following steps:
Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated sulfuric acid and concentrated nitric acid to produce 4-nitrophenol.
Etherification: 4-Nitrophenol is then reacted with benzyl chloride in the presence of a base such as potassium carbonate to form this compound.
The reaction conditions for the etherification step usually involve refluxing the reactants in a suitable solvent like dimethylformamide or acetone.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenoxy)-benzenemethanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation: The benzylic alcohol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Substitution: Sodium methoxide in methanol or other strong nucleophiles in polar aprotic solvents.
Major Products
Reduction: 3-(4-Aminophenoxy)-benzenemethanol.
Oxidation: 3-(4-Nitrophenoxy)-benzoic acid.
Substitution: Various substituted phenoxybenzenemethanol derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Nitrophenoxy)-benzenemethanol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel polymers and materials with specific properties.
Biological Studies: It is studied for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Researchers investigate its potential as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenoxy)-benzenemethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the phenoxy and benzylic alcohol groups may facilitate binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenoxy)-benzenemethanol: Similar structure but with an amino group instead of a nitro group.
3-(4-Methoxyphenoxy)-benzenemethanol: Similar structure but with a methoxy group instead of a nitro group.
3-(4-Chlorophenoxy)-benzenemethanol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
3-(4-Nitrophenoxy)-benzenemethanol is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
[3-(4-nitrophenoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-9-10-2-1-3-13(8-10)18-12-6-4-11(5-7-12)14(16)17/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYOLTJJYQGILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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